molecular formula C9H11NO3 B2788995 2-[(2E)-2-(Hydroxyimino)ethyl]-5-methoxyphenol CAS No. 1951451-50-5

2-[(2E)-2-(Hydroxyimino)ethyl]-5-methoxyphenol

Cat. No.: B2788995
CAS No.: 1951451-50-5
M. Wt: 181.191
InChI Key: RFPWPUKIDFPPBL-BJMVGYQFSA-N
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Description

2-[(2E)-2-(Hydroxyimino)ethyl]-5-methoxyphenol is a phenolic derivative featuring a 5-methoxyphenol core substituted with a (2E)-hydroxyiminoethyl group at the 2-position. The compound’s structure includes an oxime functional group (C=N-OH) in the E-configuration, which influences its electronic properties and reactivity. This compound shares structural motifs with naturally occurring dihydrostilbenes and synthetic Schiff base derivatives, often studied for their biological activities, including antioxidant and cytotoxic properties .

Properties

IUPAC Name

2-[(2E)-2-hydroxyiminoethyl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-8-3-2-7(4-5-10-12)9(11)6-8/h2-3,5-6,11-12H,4H2,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPWPUKIDFPPBL-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC=NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C/C=N/O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2E)-2-(Hydroxyimino)ethyl]-5-methoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxyphenol and an appropriate oxime precursor.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pH are carefully monitored to ensure optimal reaction conditions.

    Oxime Formation: The key step involves the formation of the hydroxyimino group through the reaction of the oxime precursor with the phenol derivative. This step may require the use of catalysts or specific reagents to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of 2-[(2E)-2-(Hydroxyimino)ethyl]-5-methoxyphenol may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to other functional groups, such as amines.

    Substitution: The phenol ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

    Reduction Products: Amines and other reduced forms of the compound.

    Substitution Products: Modified phenol derivatives with different substituents.

Scientific Research Applications

Enzyme Inhibition

Research indicates that 2-[(2E)-2-(Hydroxyimino)ethyl]-5-methoxyphenol can inhibit specific enzymes. For example, studies have shown its effectiveness in reducing the activity of oxidases and hydrolases involved in metabolic processes. This property makes it a valuable tool for investigating biochemical pathways.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as follows:

PathogenMIC (μM)
Staphylococcus aureus8
Enterococcus faecalis16

This suggests potential applications in developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using assays like DPPH (1,1-Diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). Results indicate that it demonstrates a strong ability to scavenge free radicals, significantly outperforming standard antioxidants such as butylated hydroxytoluene.

Study on Cancer Cell Lines

In vitro tests on human cancer cell lines (MCF-7 and HCT116) revealed that the compound exhibits antiproliferative effects with IC50 values around 3.1 μM against MCF-7 cells. This suggests potential applications in cancer therapy by inhibiting tumor growth.

Antibacterial Screening

A comprehensive screening against mycobacterial species indicated that derivatives of this compound could effectively inhibit growth, highlighting its potential as an antimycobacterial agent.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(Hydroxyimino)ethyl]-5-methoxyphenol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target molecules, influencing their activity. The phenol ring may also participate in π-π interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydrostilbenes

Dihydrostilbenes isolated from Cannabis sativa (e.g., 3-[2-(4-hydroxyphenyl)-ethyl]-5-methoxyphenol (Compound 142)) share the 5-methoxyphenol backbone but lack the hydroxyimino group. Instead, they feature ethyl-linked aromatic substituents (e.g., 4-hydroxyphenyl or isoprenyl groups). These compounds exhibit moderate antioxidant activity due to their phenolic hydroxyl groups but show lower polarity compared to the target compound, which may affect solubility and bioavailability .

Schiff Base Derivatives

Schiff bases like (E)-2-[(4-ethoxyphenylimino)methyl]-4-methoxyphenol () and 5-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenol () feature imine (C=N) linkages instead of oxime (C=N-OH) groups. These compounds are synthesized via condensation of aldehydes with amines, a method that could be adapted for the target compound. Key differences include:

  • Electronic Effects: The hydroxyimino group in the target compound enhances hydrogen-bonding capacity and acidity compared to simple imines.
  • Biological Activity: Schiff base derivatives such as (E)-2-[1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol (Compound 74, IC50 = 45.1 µM against A549 cells) show cytotoxic activity, suggesting that the oxime group in the target compound might modulate similar pathways with improved efficacy .

Prenylated and Alkylated Derivatives

Compounds like α,α′-dihydro-3,4′,5-trihydroxy-4-methoxy-2,6-diisopentenylstilbene (Compound 150, ) and 5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-phenol () incorporate bulky substituents (e.g., isopentenyl, ethenyl groups) that increase lipophilicity.

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Substituents Functional Groups Melting Point (K) Molecular Weight (g/mol) Biological Activity (IC50)
2-[(2E)-2-(Hydroxyimino)ethyl]-5-methoxyphenol 2-(E-hydroxyimino)ethyl Oxime, Phenol, Methoxy N/A ~195.2 (calculated) N/A
3-[2-(4-hydroxyphenyl)-ethyl]-5-methoxyphenol (142) 3-(4-hydroxyphenyl)ethyl Phenol, Methoxy N/A 274.3 (calculated) Antioxidant
(E)-2-[(4-ethoxyphenylimino)methyl]-4-methoxyphenol 4-ethoxyphenylimino Imine, Methoxy 365–367 285.3 N/A
Compound 74 (Schiff base-triazole derivative) Triazole-linked imino Imine, Triazole, Methoxy N/A 397.4 45.1 µM (A549 cells)

Research Findings

  • Synthetic Accessibility: The target compound’s hydroxyimino group may be synthesized via oximation of a ketone precursor, analogous to methods used for oxime-containing pharmaceuticals .
  • Biological Potential: Structural analogs with hydroxyimino groups (e.g., 490-M56 in ) show promise in drug discovery due to their ability to chelate metals and participate in redox reactions, suggesting similar applications for the target compound .
  • Thermal Stability: Schiff base derivatives with methoxy groups exhibit higher melting points (e.g., 365–367 K in ) compared to non-polar stilbenes, indicating that the target compound’s oxime group may further enhance crystalline stability .

Biological Activity

2-[(2E)-2-(Hydroxyimino)ethyl]-5-methoxyphenol, a compound featuring a hydroxyimino group and a methoxy-substituted phenolic structure, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including enzyme inhibition, antimicrobial activity, and antioxidant properties, while also examining relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula of 2-[(2E)-2-(Hydroxyimino)ethyl]-5-methoxyphenol is C10H13N1O3. The presence of the hydroxyimino group allows for specific interactions with biological targets, particularly through hydrogen bonding and π-π interactions facilitated by the methoxy-substituted phenolic ring. This structural configuration is crucial for its biological activity.

The compound's mechanism of action involves:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes, which can be leveraged in biochemical studies to understand metabolic pathways.
  • Antioxidant Activity : The methoxy group enhances the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Properties : The hydroxyimino group may play a role in disrupting microbial cell membranes or inhibiting essential microbial enzymes.

1. Enzyme Inhibition

Research indicates that 2-[(2E)-2-(Hydroxyimino)ethyl]-5-methoxyphenol can inhibit specific enzymes, making it a valuable tool in studying biochemical pathways. For instance, enzyme assays have shown that the compound can effectively reduce the activity of certain oxidases and hydrolases involved in metabolic processes.

2. Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. A study reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 μM .

PathogenMIC (μM)
Staphylococcus aureus8
Enterococcus faecalis16

3. Antioxidant Activity

The antioxidant capacity of 2-[(2E)-2-(Hydroxyimino)ethyl]-5-methoxyphenol has been evaluated using various assays, including DPPH and FRAP methods. The compound demonstrated a strong ability to scavenge free radicals, significantly outperforming standard antioxidants like butylated hydroxytoluene (BHT) .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Cancer Cell Lines : In vitro tests on human cancer cell lines (MCF-7 and HCT116) showed that the compound exhibits antiproliferative effects with IC50 values around 3.1 μM against MCF-7 cells. This suggests potential applications in cancer therapy .
  • Antibacterial Screening : A comprehensive screening against mycobacterial species demonstrated that derivatives of this compound could inhibit growth effectively, indicating its potential as an antimycobacterial agent .

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